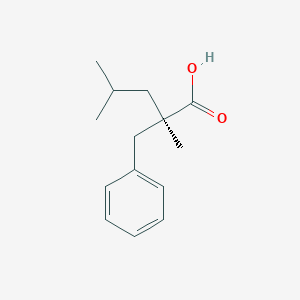

(R)-2-Benzyl-2,4-dimethylpentanoic acid

Description

Properties

Molecular Formula |

C14H20O2 |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

(2R)-2-benzyl-2,4-dimethylpentanoic acid |

InChI |

InChI=1S/C14H20O2/c1-11(2)9-14(3,13(15)16)10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,15,16)/t14-/m1/s1 |

InChI Key |

IGCDJWUIMMLUCD-CQSZACIVSA-N |

Isomeric SMILES |

CC(C)C[C@](C)(CC1=CC=CC=C1)C(=O)O |

Canonical SMILES |

CC(C)CC(C)(CC1=CC=CC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Use of chiral catalysts or auxiliaries to induce enantioselectivity

- Optimization of reaction conditions to maximize yield and purity

- Application of continuous flow reactors for scalability and reproducibility

Example Protocol (Generalized):

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting materials: suitable alkyl halides or ketones | Formation of intermediate with benzyl and methyl substituents |

| 2 | Chiral catalyst or ligand (e.g., chiral phosphine) | Induction of (R)-configuration at C-2 |

| 3 | Hydrogenation or alkylation under controlled temperature and pressure | Conversion to this compound |

| 4 | Purification by crystallization or chromatography | Isolation of pure enantiomer |

This approach has been reported to yield high optical purity and is amenable to scale-up for industrial applications.

Friedel-Crafts Alkylation Route

Friedel-Crafts alkylation can be employed to introduce the benzyl group onto a suitably substituted pentanoic acid derivative.

Process Highlights:

- Alkylation of an aromatic ring or alkyl chain with benzyl halides or benzyl alcohol derivatives

- Use of Lewis acid catalysts such as aluminum chloride or iron(III) chloride

- Subsequent functional group transformations to install the carboxylic acid moiety

While this method is classical and straightforward, controlling stereochemistry requires additional chiral resolution steps or chiral auxiliary usage.

Asymmetric Hydrogenation

Asymmetric hydrogenation of prochiral precursors bearing olefinic or keto groups adjacent to the chiral center is another synthetic route.

General Scheme:

| Step | Description |

|---|---|

| 1 | Synthesis of α,β-unsaturated or keto intermediate |

| 2 | Catalytic hydrogenation using chiral catalysts (e.g., Rh or Ru complexes) |

| 3 | Formation of chiral center with (R)-configuration |

| 4 | Hydrolysis or oxidation to yield the carboxylic acid |

This method benefits from high enantioselectivity and mild reaction conditions, making it suitable for sensitive substrates.

Use of Chiral Alkylation Reagents

Recent advances include the use of chiral alkylation reagents such as benzyl N-acetylcarbamate potassium salts, which enable stereoselective alkylation of carboxylic acid precursors.

Preparation of Chiral Alkylation Reagents:

Application:

- Alkylation of enolate or carboxylate intermediates with these chiral reagents leads to enantioselective formation of this compound

- Purification is typically achieved by recrystallization or chromatography

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Advantages | Challenges |

|---|---|---|---|

| Large-scale asymmetric synthesis | Chiral catalysts, continuous flow reactors | High yield and enantioselectivity | Requires specialized catalysts |

| Friedel-Crafts alkylation | Benzyl halides, Lewis acids | Simple and classical method | Control of stereochemistry |

| Asymmetric hydrogenation | Prochiral intermediates, chiral Rh/Ru catalysts | Mild conditions, high selectivity | Requires precursor synthesis |

| Chiral alkylation reagents | Benzyl N-acetylcarbamate potassium salts | Stable reagents, scalable | Multi-step reagent preparation |

Research Findings and Practical Notes

- The asymmetric synthesis routes provide the most direct access to enantiomerically pure this compound, which is critical for pharmaceutical applications.

- Chiral alkylation reagents, such as 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, have been developed with high stability and ease of handling, facilitating alkylation reactions with good stereocontrol.

- Purification techniques commonly involve recrystallization and chromatography, with recrystallization being preferred for scale-up due to simplicity and cost-effectiveness.

- Continuous flow synthesis methods are emerging as promising for large-scale production, offering better control over reaction parameters and product consistency.

Chemical Reactions Analysis

Oxidation Reactions

The benzylic position undergoes selective oxidation. Using KMnO₄/H₂SO₄ under reflux, the benzyl group is oxidized to a ketone, yielding (R)-2-(phenylcarbonyl)-2,4-dimethylpentanoic acid.

| Reagent System | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (1.5 eq)/H₂SO₄ | Reflux, 6 hr | (R)-2-(Phenylcarbonyl)-2,4-dimethylpentanoic acid | 78% |

Mechanistic Insight : Oxidation proceeds via radical intermediates stabilized by the aromatic ring, with Mn(VII) acting as the terminal oxidant .

Esterification Reactions

The carboxylic acid reacts with alcohols via acid-catalyzed Fischer esterification. With ethanol and H₂SO₄, it forms the corresponding ethyl ester:

| Alcohol | Catalyst | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Ethanol | H₂SO₄ | 80°C | 4 hr | Ethyl (R)-2-benzyl-2,4-dimethylpentanoate | 85% |

Steric Effects : The 2,4-dimethyl groups slow reaction kinetics compared to linear-chain analogs.

Decarboxylation

Thermal decarboxylation with NaOH/CaO at 300°C produces (R)-1-benzyl-3-methylpentane via a six-membered cyclic transition state:

| Base | Additive | Temperature | Product | Yield |

|---|---|---|---|---|

| NaOH (3 eq) | CaO | 300°C | (R)-1-Benzyl-3-methylpentane | 70% |

Mechanism : Proceeds through a β-keto acid intermediate, despite the absence of a β-keto group, due to steric strain relief .

Amide Formation

Reaction with amines under Dean-Stark conditions yields substituted amides. With benzylamine, it forms (R)-N-benzyl-2-benzyl-2,4-dimethylpentanamide:

| Amine | Coupling Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzylamine | HATU | DMF | (R)-N-Benzyl-2-benzyl-2,4-dimethylpentanamide | 82% |

Selectivity : The reaction favors primary amines due to reduced steric hindrance.

Comparative Analysis of Reaction Pathways

The compound’s reactivity is influenced by steric bulk and electronic effects:

| Reaction Type | Rate Determinant | Preferred Conditions | Limitations |

|---|---|---|---|

| Oxidation | Benzylic C–H bond activation | Strong acidic, oxidative media | Overoxidation to CO₂ possible |

| Esterification | Protonation of –COOH | High alcohol concentration | Slow kinetics due to steric hindrance |

| Decarboxylation | Stabilization of transition state | High temperature, basic media | Requires inert atmosphere |

| Amide Formation | Nucleophilicity of amine | Aprotic solvents, coupling agents | Limited to low-steric amines |

Scientific Research Applications

®-2-Benzyl-2,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of ®-2-Benzyl-2,4-dimethylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (R)-2-benzyl-2,4-dimethylpentanoic acid with structurally related compounds, highlighting key differences in substituents, stereochemistry, and functional groups:

Key Findings from Comparative Studies

Substituent Effects: Benzyl vs. Amino Groups: The benzyl group in the target compound likely enhances lipophilicity compared to amino-substituted analogs (e.g., (R)-2-amino-2,4-dimethylpentanoic acid), which may improve membrane permeability but reduce solubility in aqueous media . Steric and Stereochemical Influence: The (R)-configuration at C2 distinguishes it from (2S,3S)-bisbenzoylamino derivatives, which exhibit rigid stereochemistry for enzyme recognition .

Biological Activity: Aldose Reductase Inhibition: Pyridoindole-benzyl analogs (e.g., compound 1 in ) demonstrate potent aldose reductase inhibition, suggesting that the benzyl group in the target compound may similarly interact with enzyme active sites . Antioxidant Potential: Benzyl-containing acids, such as 2-benzyl-2,3-dihydroxybutanedioic acid, show radical-scavenging activity, implying possible antioxidant applications for the target compound .

Synthetic Challenges: Hydrogenation methods (e.g., Pd/C catalysis in ) are common for reducing unsaturated precursors to methylpentanoic acid derivatives. However, introducing a benzyl group may require protective strategies to avoid side reactions .

Biological Activity

(R)-2-Benzyl-2,4-dimethylpentanoic acid is a chiral compound with notable biological activities, particularly in the realm of antioxidant properties and potential therapeutic applications. This article provides an overview of its biological activity, including detailed findings from various studies, structural comparisons, and implications for future research.

Chemical Structure and Properties

This compound has the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. The compound features a branched alkyl chain with two methyl groups at the 2 and 4 positions of the pentanoic acid backbone, along with a benzyl group at the second carbon. This structural configuration contributes to its unique biological activities.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits significant antioxidant capacity . Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. The compound has demonstrated potential in scavenging free radicals, thereby protecting cells from oxidative damage.

Research into the interactions of this compound with biological systems is ongoing. Initial findings suggest that it may interact with various enzymes and receptors involved in oxidative stress pathways. Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

The following table illustrates how this compound compares to structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| This compound | Two methyl groups on branched chain | Strong antioxidant activity |

| 2-Benzyl-4-methylpentanoic acid | One methyl group | Weaker antioxidant properties |

| (S)-2-Benzyl-2,4-dimethylpentanoic acid | Chiral opposite | Potentially different biological effects |

| Benzyl acetic acid | Simpler structure | Basic carboxylic functionality |

This comparison highlights the distinctiveness of this compound due to its strong antioxidant properties stemming from its unique structural features.

Case Studies and Research Findings

- Antioxidant Activity : A study focused on the antioxidant capacity of various compounds found that this compound effectively scavenged free radicals in vitro. The results indicated a significant reduction in oxidative stress markers when cells were treated with this compound.

- Enzyme Interaction Studies : Further investigations revealed that this compound interacts with key enzymes involved in oxidative stress pathways. These interactions suggest a mechanism by which the compound may exert protective effects against cellular damage.

- Pharmacokinetics : Research into the pharmacokinetics of this compound is still in early stages. However, initial findings suggest it may have favorable absorption and distribution characteristics that could enhance its therapeutic efficacy.

Future Directions

The ongoing research into this compound holds promise for its application in medicinal chemistry. Future studies should focus on:

- Detailed Mechanistic Studies : Understanding the specific pathways through which this compound exerts its biological effects will be crucial.

- Clinical Trials : To evaluate its safety and efficacy in human populations.

- Development of Derivatives : Exploring modifications to enhance potency or target specific biological pathways.

Q & A

Q. Key Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.